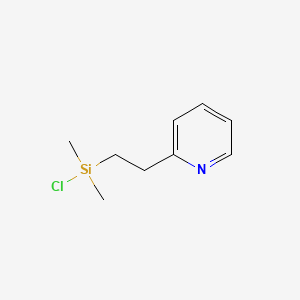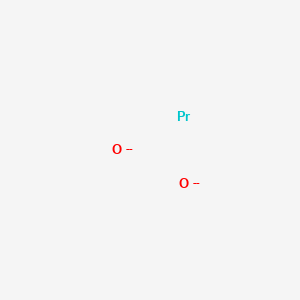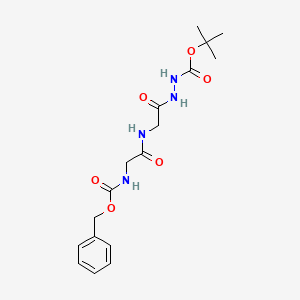
Z-Gly-gly-nhnh-boc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Z-Gly-gly-nhnh-boc, also known as N-benzyloxycarbonyl-glycyl-glycine hydrazide, is a compound used in peptide synthesis. It is a derivative of glycyl-glycine, where the amino group is protected by a benzyloxycarbonyl (Z) group, and the carboxyl group is converted to a hydrazide (nhnh) and further protected by a tert-butoxycarbonyl (boc) group. This compound is significant in the field of peptide chemistry due to its role in the synthesis of complex peptides and proteins.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Z-Gly-gly-nhnh-boc typically involves the following steps:
Protection of Glycine: The amino group of glycine is protected using a benzyloxycarbonyl (Z) group.
Formation of Glycyl-Glycine: The protected glycine is then coupled with another glycine molecule to form glycyl-glycine.
Conversion to Hydrazide: The carboxyl group of glycyl-glycine is converted to a hydrazide using hydrazine.
Protection with Boc Group: Finally, the hydrazide is protected with a tert-butoxycarbonyl (boc) group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of environmentally friendly solvents and reagents is also emphasized to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
Z-Gly-gly-nhnh-boc undergoes various chemical reactions, including:
Oxidation: The hydrazide group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines.
Substitution: The benzyloxycarbonyl (Z) group can be substituted with other protective groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like trifluoroacetic acid (TFA) and hydrochloric acid (HCl).
Major Products
The major products formed from these reactions include various protected and unprotected peptides, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Z-Gly-gly-nhnh-boc has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex peptides and proteins through native chemical ligation.
Biology: The compound is used to study protein-protein interactions and enzyme mechanisms.
Medicine: It is employed in the development of peptide-based drugs and therapeutic agents.
Industry: This compound is used in the production of biocompatible materials and hydrogels for biomedical applications
Mécanisme D'action
The mechanism of action of Z-Gly-gly-nhnh-boc involves its role as a peptide hydrazide. It acts as a thioester surrogate in native chemical ligation, facilitating the formation of peptide bonds. The compound is activated by sodium nitrite (NaNO2) and thiolysis, which converts it to a peptide thioester. This thioester then reacts with an N-terminal cysteine residue to form a native peptide bond .
Comparaison Avec Des Composés Similaires
Similar Compounds
Z-Gly-gly-OH: A similar compound where the hydrazide group is replaced with a hydroxyl group.
Z-Gly-gly-gly-OH: A tripeptide derivative with an additional glycine residue.
Z-Gly-OH: A simpler derivative with only one glycine residue.
Uniqueness
Z-Gly-gly-nhnh-boc is unique due to its hydrazide group, which allows it to act as a thioester surrogate in peptide synthesis. This property makes it particularly useful in native chemical ligation, enabling the synthesis of complex peptides and proteins that are difficult to obtain through other methods.
Propriétés
Formule moléculaire |
C17H24N4O6 |
|---|---|
Poids moléculaire |
380.4 g/mol |
Nom IUPAC |
benzyl N-[2-[[2-[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]-2-oxoethyl]amino]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C17H24N4O6/c1-17(2,3)27-16(25)21-20-14(23)10-18-13(22)9-19-15(24)26-11-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,18,22)(H,19,24)(H,20,23)(H,21,25) |
Clé InChI |
LRCWBAFXCNLBND-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NNC(=O)CNC(=O)CNC(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


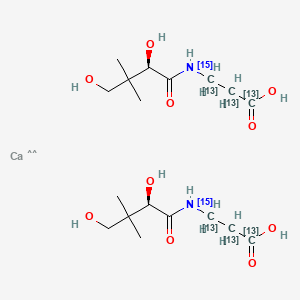
![5-ethyl-4-hydroxy-3-[(E)-N-hydroxy-C-methylcarbonimidoyl]-1,6-diphenylpyridin-2-one](/img/structure/B13826718.png)
![[(1'R,3'R,4'R,5'R,6'R,12'S,13'S,16'R,18'S,21'R)-2-hydroxy-1,4',6',12',17',17'-hexamethyl-18'-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosane]-3'-yl] acetate](/img/structure/B13826726.png)

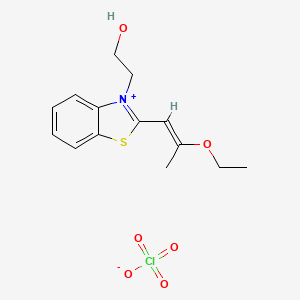
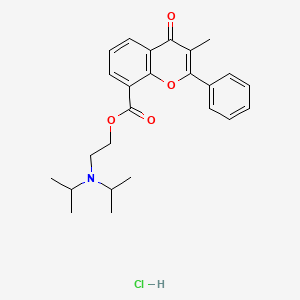

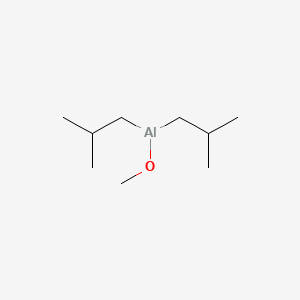

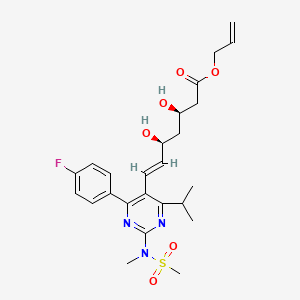
![(3R,4S,5S,7R,9S,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-9-fluoro-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione](/img/structure/B13826770.png)

